molecular formula C12H10ClFN2O5S B2914671 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1903863-71-7

3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2914671
CAS RN: 1903863-71-7
M. Wt: 348.73
InChI Key: TXNBCYHRDOAVCL-UHFFFAOYSA-N
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Description

The compound “3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a sulfonyl group, an azetidine ring, and an oxazolidine-2,4-dione group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, sulfonyl groups can participate in substitution reactions, and azetidine rings can undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial Activity

Compounds related to 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione have been investigated for their antimicrobial properties. For instance, 1,3‐oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The mode of action for these compounds involves damage to the bacterial cell membrane, as indicated by intense staining with propidium iodide observed under fluorescence microscopy (Karaman et al., 2018).

Anticancer Activity

Research into the anticancer potential of related compounds revealed that N-substituted indole derivatives show promising activity against cancer cell lines. Specifically, derivatives of thiazolidine-2,4-dione were synthesized and evaluated for their efficacy in inhibiting topoisomerase-I enzyme, demonstrating significant activity against MCF-7 human breast cancer cell lines. The presence of a nitro group, a strong electron-withdrawing group, was found to enhance the anticancer activity of these compounds (Kumar & Sharma, 2022).

Synthesis of Novel Derivatives

The synthesis of new chemical derivatives based on the oxazolidine ring structure has been a focus of research due to the potential biological activities of these compounds. For instance, the synthesis of new 1,3-oxazepine and 1,3-diazepine derivatives combined with azetidine-2-one was explored, highlighting the versatility of the oxazolidine ring as a scaffold for developing novel compounds with potential biological applications (Adam, 2018).

Fungicidal Applications

Oxazolidinone derivatives have also been identified as effective fungicidal agents. Famoxadone, for instance, is a new agricultural fungicide from the oxazolidinone class showing excellent control of plant pathogens in various classes that infect crops like grapes, cereals, tomatoes, and potatoes. The discovery and optimization of famoxadone underline the agricultural applications of oxazolidinone derivatives in protecting crops from fungal diseases (Sternberg et al., 2001).

Mechanism of Action

The mechanism of action of this compound in biological systems is not clear without further information. It could potentially interact with biological targets through its various functional groups .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for this compound would depend on its specific physical, chemical, and biological properties. It could potentially be explored for use in areas like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

3-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O5S/c13-9-3-8(1-2-10(9)14)22(19,20)15-4-7(5-15)16-11(17)6-21-12(16)18/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNBCYHRDOAVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

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